molecular formula C5H7N3O2 B3163993 2-(4-methyl-1H-1,2,3-triazol-1-yl)acetic acid CAS No. 887405-58-5

2-(4-methyl-1H-1,2,3-triazol-1-yl)acetic acid

Cat. No.: B3163993
CAS No.: 887405-58-5
M. Wt: 141.13 g/mol
InChI Key: XTGWZVKYWQHZJU-UHFFFAOYSA-N
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Description

2-(4-methyl-1H-1,2,3-triazol-1-yl)acetic acid is a compound belonging to the class of triazoles, which are five-membered heterocycles containing three nitrogen atoms and two carbon atoms. Triazoles are known for their versatile biological activities and are commonly used in medicinal chemistry . This compound, specifically, has a triazole ring substituted with a methyl group and an acetic acid moiety, making it a valuable intermediate in various chemical and pharmaceutical applications.

Biochemical Analysis

Biochemical Properties

2-(4-methyl-1H-1,2,3-triazol-1-yl)acetic acid plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The triazole ring in its structure allows it to form stable complexes with metal ions, which can act as cofactors in enzymatic reactions. This compound has been shown to interact with enzymes involved in metabolic pathways, such as oxidoreductases and transferases, by forming coordination bonds with the active sites of these enzymes . These interactions can modulate the activity of the enzymes, leading to changes in metabolic flux and overall cellular metabolism.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling proteins such as kinases and phosphatases, leading to alterations in downstream signaling cascades . Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes . These changes can result in altered cellular functions, such as proliferation, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to biomolecules through hydrogen bonding, hydrophobic interactions, and coordination bonds with metal ions . These interactions can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. For example, this compound can inhibit the activity of certain enzymes by binding to their active sites and preventing substrate access . Conversely, it can activate other enzymes by stabilizing their active conformations. Additionally, this compound can influence gene expression by interacting with DNA and RNA, as well as with transcriptional regulators .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under physiological conditions, but it can undergo degradation in the presence of certain enzymes or reactive species . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, such as changes in metabolic activity and gene expression . These temporal effects are important to consider when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound can have beneficial effects, such as enhancing metabolic activity and promoting cell survival . At high doses, it can exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions . Threshold effects have been observed, where the compound’s impact on cellular processes changes dramatically at specific concentration levels. These dosage-dependent effects are crucial for determining the therapeutic window and potential side effects of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by oxidoreductases, which catalyze the oxidation-reduction reactions involving the triazole ring . Additionally, it can participate in conjugation reactions with glutathione and other small molecules, leading to the formation of conjugates that are more easily excreted from the body . These metabolic pathways are essential for the compound’s detoxification and elimination, as well as for its potential therapeutic effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms involving membrane transporters . Once inside the cell, it can bind to intracellular proteins and be distributed to various cellular compartments. The localization and accumulation of this compound can influence its activity and function, as well as its interactions with other biomolecules .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound has been found to localize in the cytoplasm, nucleus, and mitochondria, where it can exert its effects on cellular processes . The presence of specific targeting signals, such as nuclear localization signals or mitochondrial targeting sequences, can influence the distribution and function of this compound within the cell. Understanding the subcellular localization of this compound is important for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methyl-1H-1,2,3-triazol-1-yl)acetic acid can be achieved through several methods. One efficient and sustainable method involves the construction of the triazole ring under continuous-flow conditions. This metal-free process is atom economical, highly selective, and environmentally benign, avoiding chromatography and isolation steps . Another common method is the 1,3-dipolar cycloaddition reaction of azides to terminal acetylenes .

Industrial Production Methods

In industrial settings, the continuous-flow method is preferred due to its higher yields and safer handling of highly energetic intermediates. This method allows for the rapid and sustainable construction of differentially-functionalized triazoles, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(4-methyl-1H-1,2,3-triazol-1-yl)acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The triazole ring’s nitrogen atoms can participate in coordination chemistry, forming complexes with metals.

Common Reagents and Conditions

Common reagents used in these reactions include azides, terminal acetylenes, and various catalysts such as copper(I) for click chemistry reactions . Conditions often involve mild temperatures and pressures to ensure high selectivity and yield.

Major Products Formed

The major products formed from these reactions include differentially-functionalized triazoles, which can be further modified for specific applications in medicinal chemistry and materials science .

Properties

IUPAC Name

2-(4-methyltriazol-1-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c1-4-2-8(7-6-4)3-5(9)10/h2H,3H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTGWZVKYWQHZJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=N1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 0.51 g (3.0 mmol) of ethyl [4-methyl-1H-1,2,3-triazole-1-yl]acetate from step B above in tetrahydrofuran (10 ml), methanol (6 ml) was added 6 mL (6 mmol) of an aqueous 1.0 M lithium hydroxide solution. The resulting mixture was stirred at ambient temperature for 1 h. The reaction mixture was neutralized with 8 mL of a 2 N hydrochloric acid solution which was then evaporated to remove all volatiles. The aqueous phase was extracted with ethyl acetate and the combined organics were washed with brine, dried over magnesium sulfate, filtered and evaporated to dryness to afford the title compound as a white solid (0.40 g, 95%). LC/MS 142 (M+1).
Quantity
0.51 g
Type
reactant
Reaction Step One
Quantity
6 mL
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reactant
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0 (± 1) mol
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10 mL
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solvent
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0 (± 1) mol
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Yield
95%

Synthesis routes and methods II

Procedure details

To a solution of 0.51 g (3.0 mmol) of ethyl [4-methyl-1H-1,2,3-triazole-1-yl]acetate from step B above in tetrahydrofuran (10 ml), methanol (6 ml) was added 6 mL (6 mmol) of an aqueous 1.0 M lithium hydroxide solution. The resulting mixture was stirred at ambient temperature for 1 h. The reaction mixture was neutralized with 8 mL of a 2 N hydrochloric acid solution which was then evaporated to remove all volatiles. The aqueous phase was extracted with ethyl acetate and the combined organics were washed with brine, dried over magnesium sulfate, filtered and evaporated to dryness to afford the title compound as a white solid (0.40 g, 95%). LC/MS 142 (M+1).
Quantity
0.51 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
95%

Synthesis routes and methods III

Procedure details

To a solution of 2.0 g (18 mmol) of 1-(trimethylsilyl)-1-proyne in toluene (20 mL) was added 2.3 g (18 mmol) of ethyl azido-acetate. The reaction mixture was heated at 120° C. overnight then cooled to ambient temperature. All volatiles were removed under reduced pressure and the residue was purified by column chromatography on silica gel eluting with a 5-25% acetone in hexanes gradient to yield the title compound as a colorless oil (0.77 g, 18%). 1HNMR (500 MHz, CDCl3): δ 5.01 (s, 2H), 4.2 (m, 2H), 2.25 (s, 3H), 1.22 (m, 3H), 0.295 (s, 9H).
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Yield
18%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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